molecular formula C16H14FNO2 B4411308 3-(allyloxy)-N-(2-fluorophenyl)benzamide

3-(allyloxy)-N-(2-fluorophenyl)benzamide

Cat. No.: B4411308
M. Wt: 271.29 g/mol
InChI Key: CDAQHQXRERONDS-UHFFFAOYSA-N
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Description

3-(Allyloxy)-N-(2-fluorophenyl)benzamide is a benzamide derivative characterized by an allyloxy group at the 3-position of the benzamide core and a 2-fluorophenyl substituent on the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and material science applications due to their structural versatility and tunable electronic properties.

Synthetic routes for analogous benzamides often involve coupling reactions between substituted benzoic acids and anilines, followed by purification via column chromatography . Spectral characterization typically includes ¹H-NMR, ¹³C-NMR, IR, and HRMS to confirm structural integrity .

Properties

IUPAC Name

N-(2-fluorophenyl)-3-prop-2-enoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-2-10-20-13-7-5-6-12(11-13)16(19)18-15-9-4-3-8-14(15)17/h2-9,11H,1,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAQHQXRERONDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-Fluorophenyl)benzamide Derivatives with Heterocyclic Moieties

Compound 13g (3-(5-(((5,7-dichloroquinolin-4-yl)oxy)methyl)-1,2,4-oxadiazol-3-yl)-N-(2-fluorophenyl)benzamide) shares the N-(2-fluorophenyl)benzamide core but incorporates a quinoline-linked oxadiazole group. This modification increases molecular complexity and likely enhances biological activity, as oxadiazoles are known for their electron-withdrawing effects and role in drug design. Key differences include:

  • Melting Point : 240–242°C for 13g vs. unrecorded for the target compound .
  • Bioactivity : Oxadiazole-containing derivatives are often evaluated for enzyme inhibition (e.g., glucosidase) or antimicrobial activity, whereas the allyloxy group in the target compound may prioritize synthetic versatility .

Fluorine Positional Isomers

  • Fluorine’s role in enhancing bioavailability and metabolic stability is well-documented in medicinal chemistry .
  • 3-Chloro-N-(2-(trifluoromethyl)phenyl)benzamide : Replacement of fluorine with chlorine and a trifluoromethyl group increases lipophilicity, impacting solubility and membrane permeability .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents
3-(Allyloxy)-N-(2-fluorophenyl)benzamide ~283.3 (calc.) N/A Allyloxy, 2-fluorophenyl
N-[2-(Allyloxy)phenyl]-3-chlorobenzamide 287.74 N/A Allyloxy, 3-chloro
Compound 13g ~523.3 (calc.) 240–242 Oxadiazole, quinoline, dichloro
N-(2,3-Difluorophenyl)-2-fluorobenzamide 252.2 N/A 2,3-Difluoro

Notes:

  • The allyloxy group in the target compound may lower melting points compared to rigid heterocyclic analogs like 13g .
  • Chlorine or trifluoromethyl substitutions increase molecular weight and hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(allyloxy)-N-(2-fluorophenyl)benzamide
Reactant of Route 2
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3-(allyloxy)-N-(2-fluorophenyl)benzamide

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